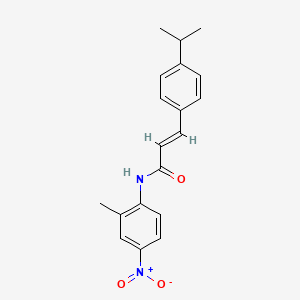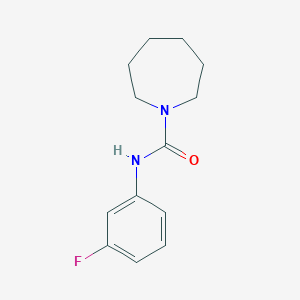
3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It is a yellow crystalline solid that is soluble in organic solvents like chloroform and methanol. The compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The exact mechanism of action of 3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
The compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been shown to exhibit antibacterial effects against gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide in lab experiments include its high solubility in organic solvents, which makes it easy to handle and manipulate. The compound also exhibits a high degree of stability, which allows for long-term storage. However, the limitations of using the compound include its potential toxicity, which requires careful handling and disposal. In addition, the compound may exhibit variable results depending on the experimental conditions, which requires careful optimization of the experimental parameters.
Orientations Futures
There are several future directions for the research on 3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. One potential direction is the development of new drugs based on the compound's anti-inflammatory and anti-cancer properties. Another potential direction is the synthesis of new polymers based on the compound's monomer properties for various applications, including drug delivery systems. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields, including material science and nanotechnology.
Méthodes De Synthèse
The synthesis of 3-(4-isopropylphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide can be achieved through a multi-step reaction. The first step involves the synthesis of 4-isopropylphenyl-2-methyl-4-nitrophenyl ketone through the reaction between 4-isopropylacetophenone and 2-methyl-4-nitrobenzaldehyde in the presence of a base. The second step involves the reaction between the ketone and acryloyl chloride in the presence of a base to form the final product.
Applications De Recherche Scientifique
The compound has shown potential applications in medicinal chemistry as a lead compound for the development of new drugs. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, the compound has been used in material science as a monomer for the synthesis of polymers with various applications, including drug delivery systems.
Propriétés
IUPAC Name |
(E)-N-(2-methyl-4-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)16-7-4-15(5-8-16)6-11-19(22)20-18-10-9-17(21(23)24)12-14(18)3/h4-13H,1-3H3,(H,20,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNYDOWAKHJJIY-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)

![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
amine hydrochloride](/img/structure/B5362778.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5362809.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B5362824.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)